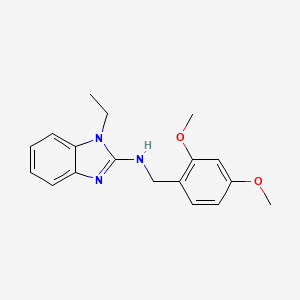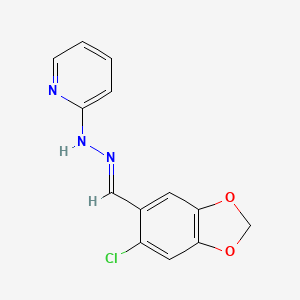![molecular formula C18H20N2O3S B5821614 4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)
4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as "4-MePPP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of 4-MePPP involves its binding to the dopamine D2 receptor in the brain. This binding results in the inhibition of dopamine release, which can lead to a decrease in dopamine activity in the brain. This mechanism has been studied extensively in animal models and has shown promising results for its potential use in the treatment of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-MePPP have been extensively studied in animal models. It has been found to have a high affinity for the dopamine D2 receptor, which can result in a decrease in dopamine release and activity in the brain. This can lead to various physiological effects, including changes in locomotor activity, body temperature, and other behavioral changes.
実験室実験の利点と制限
The advantages of using 4-MePPP in lab experiments include its high affinity for the dopamine D2 receptor, which can make it a useful tool for investigating the role of dopamine in various physiological processes. Additionally, its synthesis method is relatively straightforward, and it can be obtained in relatively large quantities.
The limitations of using 4-MePPP in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound. Additionally, its potential for abuse and addiction can make it a challenging compound to work with in certain settings.
将来の方向性
There are several potential future directions for the study of 4-MePPP. One area of research is the development of new therapeutic agents based on the compound's mechanism of action. Additionally, further studies are needed to investigate the potential long-term effects of 4-MePPP use and to develop safer methods for handling the compound in lab settings. Finally, the potential for the compound to be used as a research tool in other scientific fields, such as biochemistry and pharmacology, should be explored further.
合成法
The synthesis of 4-MePPP involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-pyrrolidinyl)formamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-MePPP.
科学的研究の応用
4-MePPP has been studied extensively for its potential applications in various scientific fields. It has been used as a research tool for investigating the role of dopamine receptors in the brain and has been found to have high affinity for the dopamine D2 receptor. Additionally, 4-MePPP has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease and schizophrenia.
特性
IUPAC Name |
4-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-8-10-15(11-9-14)24(22,23)19-17-7-3-2-6-16(17)18(21)20-12-4-5-13-20/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLRKFZJCFSPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)

![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)
